Metesculetol, also known as permethol, is a derivative of vitamin P. Its chemical formula is , and it has a molecular weight of approximately 250.2042 g/mol. The compound is characterized as achiral, meaning it does not have stereoisomers, and it lacks optical activity due to the absence of defined stereocenters. Metesculetol is noted for its ability to increase capillary resistance and reduce membrane permeability, making it beneficial in various medical applications, particularly in oral care products aimed at treating gum issues such as bleeding and inflammation .
These reactions are significant for modifying its properties for specific applications in pharmaceuticals and cosmetics.
Metesculetol exhibits several biological activities:
Clinical studies have shown that formulations containing metesculetol can effectively alleviate symptoms associated with gum diseases .
The synthesis of metesculetol can be achieved through various methods:
Metesculetol is primarily used in:
Research into the interactions of metesculetol with other compounds has indicated:
Further interaction studies are necessary to fully understand its pharmacokinetics and dynamics within biological systems.
Metesculetol shares structural and functional similarities with several other compounds. Below are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Rutin | A flavonoid known for its antioxidant properties. | |
| Quercetin | Exhibits anti-inflammatory and antihistamine effects. | |
| Vitamin P (general) | Varied | Refers to a class of compounds that enhance capillary health. |
Metesculetol stands out due to its specific application in oral health care, particularly its targeted action on gum tissues compared to other compounds that may have broader or different biological activities. Its unique combination of properties makes it particularly valuable in formulations designed for dental care .
Metesculetol, systematically known as 2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid, is a hydroxycoumarin derivative characterized by its molecular formula C₁₂H₁₀O₆ and a precise molecular weight of 250.20 g/mol [1] [2]. The compound exhibits an achiral stereochemistry configuration with no defined stereocenters and no E/Z centers, resulting in no optical activity [1] [4]. The exact mass of the compound is reported as 250.04800 Da, with the Chemical Abstracts Service registry number 52814-39-8 [2] [3].
The molecular architecture of metesculetol belongs to the coumarin derivative family, characterized by a benzopyrone core structure [5]. The compound features a 7-hydroxy-4-methyl-2-oxochromen-6-yl group linked to an acetic acid moiety through an ether linkage [2] [4]. The structural representation can be expressed through its canonical SMILES notation: CC1=CC(=O)OC2=C1C=C(OCC(O)=O)C(O)=C2 [1] [4].
Key molecular parameters include a polar surface area of 96.97 Ų and a calculated LogP value of 1.27040, indicating moderate lipophilicity characteristics [3]. The compound displays a formal charge of zero and contains six oxygen atoms distributed across hydroxyl, carboxyl, and lactone functional groups within its structure [1] [2].
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₆ | [1] [2] |
| Molecular Weight | 250.20 g/mol | [1] [2] |
| Exact Mass | 250.04800 Da | [3] |
| Polar Surface Area | 96.97 Ų | [3] |
| LogP | 1.27040 | [3] |
| Stereochemistry | Achiral | [1] [4] |
| Charge | 0 | [1] [4] |
The solubility profile of metesculetol demonstrates complex behavior across different solvent systems, reflecting its amphiphilic nature derived from both hydrophilic carboxylic acid and phenolic hydroxyl groups alongside the lipophilic coumarin ring system [2] [3]. The compound's LogP value of 1.27040 suggests moderate lipophilicity, indicating preferential partitioning toward organic phases while maintaining appreciable aqueous solubility [3] [29].
In aqueous systems, metesculetol exhibits limited water solubility, consistent with the general behavior observed for coumarin derivatives [28] [30]. Studies on structurally related esculetin compounds demonstrate that water displays the least solubility among various solvents tested, with solubility typically increasing with temperature [28] [30]. The presence of the carboxylic acid functional group in metesculetol is expected to enhance aqueous solubility through hydrogen bonding interactions with water molecules [27].
The polar surface area of 96.97 Ų indicates significant potential for hydrogen bonding interactions, which influences solubility patterns across different solvent systems [3]. Compounds with similar structural features typically demonstrate enhanced solubility in polar organic solvents such as methanol, ethanol, and acetone compared to water [28] [30]. The hydroxyl groups present in the coumarin ring system contribute to increased polarity and facilitate dissolution in polar organic solvents [28].
For organic solvent systems, metesculetol is expected to demonstrate good solubility in polar organic solvents including alcohols, acetone, and acetonitrile based on structural similarity to other hydroxycoumarin derivatives [28] [30]. The moderate LogP value suggests balanced solubility characteristics, with neither excessive hydrophobic nor hydrophilic behavior predominating [29] [31]. The compound's solubility in organic solvents follows the principle that polar compounds dissolve preferentially in polar solvents due to similar intermolecular interaction patterns [11] [12].
| Solvent Type | Expected Solubility | Contributing Factors |
|---|---|---|
| Water | Limited | Carboxylic acid group, hydroxyl groups [27] [28] |
| Methanol | High | Hydrogen bonding, polar interactions [28] [30] |
| Ethanol | Good | Polar-polar interactions [28] [30] |
| Acetone | Good | Polar aprotic solvent compatibility [28] [30] |
| Chloroform | Moderate | Moderate polarity matching [12] |
| Hexane | Poor | High polarity mismatch [12] |
Metesculetol demonstrates characteristic thermal stability patterns consistent with coumarin derivatives, with specific degradation temperatures and pathways influenced by its hydroxycoumarin structure [3] [22] [32]. The compound exhibits a predicted boiling point of 530.4°C at 760 mmHg and a melting point of 124°C, indicating substantial thermal stability under standard conditions [3] [32].
Thermal stability analysis reveals that coumarin derivatives, including metesculetol, maintain structural integrity at temperatures up to approximately 150°C, with partial degradation beginning at elevated temperatures around 200°C [22] [46]. The thermal decomposition process typically proceeds through multiple stages, beginning with dehydration reactions followed by ring system degradation [13] [41].
The initial thermal degradation stage occurs at temperatures between 200-250°C, characterized by dehydration reactions involving the hydroxyl groups present in the molecule [13] [22]. At this temperature range, metesculetol undergoes partial degradation with retention of the core coumarin structure, similar to behavior observed in related coumarin compounds under subcritical water conditions [22] [46].
At temperatures exceeding 250°C, more extensive thermal degradation occurs with decomposition of the coumarin ring system [41] [44]. The benzopyrone core structure undergoes thermal cleavage, leading to formation of smaller molecular fragments through homolytic bond scission and radical-mediated pathways [21] [43]. The carboxylic acid side chain is particularly susceptible to thermal decomposition, with decarboxylation reactions occurring at elevated temperatures [21].
The thermal decomposition pathway involves initial loss of the acetic acid moiety through cleavage of the ether linkage connecting it to the coumarin ring, followed by degradation of the hydroxyl-substituted coumarin core [22] [41]. Complete thermal decomposition occurs at temperatures above 300°C, resulting in formation of carbonaceous residues and volatile organic compounds including carbon monoxide, carbon dioxide, and low molecular weight hydrocarbons [13] [43].
| Temperature Range | Degradation Process | Products Formed |
|---|---|---|
| Room Temperature - 150°C | Stable | No degradation [22] [46] |
| 150-200°C | Initial instability | Minimal degradation [22] [46] |
| 200-250°C | Partial degradation | Dehydration products [13] [22] |
| 250-300°C | Ring decomposition | Coumarin fragments [41] [44] |
| >300°C | Complete decomposition | CO, CO₂, hydrocarbons [13] [43] |